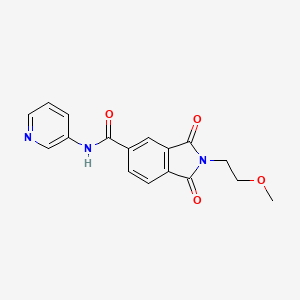
2-(2-methoxyethyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
CPI-613 inhibits mitochondrial enzymes that are crucial for the survival of cancer cells. Specifically, it inhibits the enzymes pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in the conversion of glucose to ATP. By inhibiting these enzymes, CPI-613 disrupts the energy production of cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, CPI-613 has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPI-613 is its potential use in combination with other cancer drugs to enhance their efficacy. Additionally, CPI-613 has been shown to have low toxicity in normal cells, making it a potentially safe treatment option. However, one limitation of CPI-613 is its limited solubility in water, which may make it difficult to administer in certain lab experiments.
Direcciones Futuras
There are several future directions for research on CPI-613. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CPI-613 and its potential applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of CPI-613 in humans.
Métodos De Síntesis
The synthesis of CPI-613 involves the reaction of 2-(2-methoxyethyl) malonic acid diethyl ester with 3-pyridinecarboxaldehyde in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form the final compound, 2-(2-methoxyethyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide.
Aplicaciones Científicas De Investigación
CPI-613 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit mitochondrial enzymes that are crucial for cancer cell survival. CPI-613 has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy. Additionally, CPI-613 has been studied for its potential applications in metabolic disorders and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-24-8-7-20-16(22)13-5-4-11(9-14(13)17(20)23)15(21)19-12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJSWCDZREVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![2-{[5-(4-iodophenoxy)pentyl]amino}ethanol](/img/structure/B5152065.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)